molecular formula C7H8N4 B3025250 4-(Dimethylamino)pyrimidine-2-carbonitrile CAS No. 500160-46-3

4-(Dimethylamino)pyrimidine-2-carbonitrile

Cat. No. B3025250
CAS RN: 500160-46-3
M. Wt: 148.17 g/mol
InChI Key: BUQRTVMMUMPDMR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyrimidine-2-carbonitrile is a heterocyclic compound with the following chemical formula: C₉H₉N₃ . It belongs to the pyrimidine family, which is commonly found in natural products and synthetic drugs. Pyrimidines exhibit diverse biological activities, including antibacterial and antimicrobial properties .


Synthesis Analysis

The synthesis of 4-(Dimethylamino)pyrimidine-2-carbonitrile involves regioselective reactions using organolithium reagents. These reagents allow for the introduction of various substituents at specific positions on the pyrimidine ring. Nucleophilic attack on pyrimidines, particularly at positions 1, 3, and 9, leads to the formation of C-4 substituted products. For instance, the reaction of 2,4-dichloro-6-phenylpyrimidine (3) with N-methylpiperazine results in the desired compound. Additionally, reaction with N,N-dimethylethylenediamine exclusively affords the corresponding product .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)pyrimidine-2-carbonitrile consists of a pyrimidine core with a dimethylamino group (N(CH₃)₂) at the 4-position and a cyano group (CN) at the 2-position. The presence of these functional groups influences its biological activity and binding affinity .


Chemical Reactions Analysis

The highly electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr) reactions. Halopyrimidines serve as excellent starting materials for synthesizing diverse pyrimidine derivatives. The reactivity of the C-4 position is generally preferred over C-2. Introduction of hydrophobic groups (e.g., phenyl, 1,3-dithianyl, or naphthyl) and cationic side chains enhances binding affinity with serotonin (5-HT) receptor sites. These modifications can impact the ligand-receptor interaction and biological activity .

Scientific Research Applications

1. Catalytic Synthesis

4-(Dimethylamino)pyrimidine-2-carbonitrile (DMAP) serves as a catalyst in the synthesis of various heterocyclic compounds. For instance, it catalyzes the formation of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, contributing to the advancement of chemical intermediates research (Khashi et al., 2015).

2. Synthesis and Characterization of Pyrimidine Derivatives

DMAP is involved in the synthesis of pyrimidine carbonitrile derivatives, which have been studied for their antimicrobial activities. These synthesized compounds exhibit potential in bacterial cell membrane disruption (Bhat & Begum, 2021).

3. Creation of Heterocyclic Compounds

The reactivity of DMAP with hydrazine hydrate has been explored for the creation of heterocyclic compounds like symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles, adding to the field of organic chemistry (Krivopalov et al., 2010).

4. Synthesis of Enamines and Pyrazole Derivatives

DMAP is utilized in the synthesis of various enamines and pyrazole carbonitrile derivatives, contributing to the development of novel organic compounds (Abdel-Khalik et al., 2008).

5. Cytotoxicity Evaluation in Cancer Research

DMAP derivatives have been synthesized and tested for their anti-proliferative activity on human cancer cell lines, highlighting its potential application in cancer research (Atapour-Mashhad et al., 2016).

6. Antibacterial Activity of Pyrimidine Derivatives

DMAP-derived pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and their antibacterial activity evaluated, providing insights into new antibacterial agents (Rostamizadeh et al., 2013).

7. Synthesis of Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile

DMAP has been used in the eco-friendly synthesis of Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile, demonstrating its role in green chemistry applications (Gaikwad et al., 2018).

properties

IUPAC Name

4-(dimethylamino)pyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRTVMMUMPDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)pyrimidine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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